chemical structure and properties of N-ethyl-5-methoxy-2-nitroaniline
chemical structure and properties of N-ethyl-5-methoxy-2-nitroaniline
A Note on the Subject Compound: Direct experimental data for N-ethyl-5-methoxy-2-nitroaniline is not extensively available in public literature. This guide has been constructed by leveraging data from its close structural isomer, N-Ethyl-2-methoxy-5-nitroaniline, and related nitroaniline derivatives. All inferred data is clearly indicated. This approach provides a robust predictive profile of the compound's chemical and physical properties, serving as a valuable resource for researchers and drug development professionals.
Introduction and Chemical Identity
N-ethyl-5-methoxy-2-nitroaniline is an aromatic organic compound featuring a nitroaniline core functionalized with both an ethyl and a methoxy group. The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity and physical properties. As a member of the nitroaniline family, it holds potential as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The electron-withdrawing nature of the nitro group, combined with the electron-donating effects of the amino and methoxy groups, creates a unique electronic environment within the molecule, influencing its reactivity in various chemical transformations.
Key Structural Features:
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Aromatic Core: A benzene ring provides a stable scaffold.
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Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution.
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Amino Group (-NH-): An electron-donating group that modulates the electronic properties of the ring. The presence of an ethyl substituent makes it a secondary amine.
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Methoxy Group (-OCH₃): An electron-donating group that influences the regioselectivity of reactions.
The interplay of these functional groups suggests that N-ethyl-5-methoxy-2-nitroaniline could serve as a valuable building block in medicinal chemistry and material science.
Physicochemical and Spectroscopic Properties
The properties of N-ethyl-5-methoxy-2-nitroaniline can be predicted based on data from its isomer, N-Ethyl-2-methoxy-5-nitroaniline (CAS 161645-10-9)[1].
Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₁₂N₂O₃ | Based on structure |
| Molecular Weight | 196.20 g/mol | Calculated from formula[1] |
| LogP | 2.0352 | Predicted for isomer[1] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | Predicted for isomer[1] |
| Hydrogen Bond Donors | 1 | Predicted for isomer[1] |
| Hydrogen Bond Acceptors | 4 | Predicted for isomer[1] |
| Rotatable Bonds | 4 | Predicted for isomer[1] |
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H, C-H, N=O, and C-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Secondary Amine (N-H) | 3350 - 3400 | N-H Stretch |
| Aliphatic C-H (Ethyl) | 2850 - 2980 | C-H Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Nitro (NO₂) | 1500 - 1530 (asymmetric) | N=O Stretch |
| 1330 - 1370 (symmetric) | N=O Stretch | |
| Ether (C-O-C) | 1050 - 1150 | C-O-C Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide information about the different proton environments in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 8.0 | Multiplets | 3H |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H |
| Ethyl Protons (-NH-CH₂-CH₃) | ~3.3 (quartet), ~1.3 (triplet) | Quartet, Triplet | 2H, 3H |
| Amine Proton (-NH-) | Variable | Broad Singlet | 1H |
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
| Ion | Predicted m/z |
| [M]⁺ | 196.08 |
Synthesis and Reactivity
The synthesis of N-ethyl-5-methoxy-2-nitroaniline would likely follow established methods for the N-alkylation of anilines. A plausible synthetic route would involve the reaction of 5-methoxy-2-nitroaniline with an ethylating agent.
Proposed Synthesis Workflow
A common method for N-alkylation is nucleophilic substitution, where the amine acts as the nucleophile.

